3-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid
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Overview
Description
3-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid is an organic compound characterized by the presence of both difluoromethoxy and difluoromethyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be achieved using reagents such as difluoromethyl iodide and a suitable radical initiator under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic protocols that ensure high yield and purity. Techniques such as continuous flow chemistry can be employed to enhance the efficiency and safety of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethoxy and difluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups onto the benzoic acid core .
Scientific Research Applications
3-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions, especially in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy and difluoromethyl groups can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This can result in various biological effects, such as enzyme inhibition or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethoxy)benzoic acid
- 2-(Difluoromethyl)benzoic acid
- 4-(Difluoromethoxy)benzoic acid
Uniqueness
3-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid is unique due to the simultaneous presence of both difluoromethoxy and difluoromethyl groups on the benzoic acid core. This dual substitution pattern imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are not observed in compounds with only one of these substituents .
Properties
IUPAC Name |
3-(difluoromethoxy)-2-(difluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-7(11)6-4(8(14)15)2-1-3-5(6)16-9(12)13/h1-3,7,9H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLOIPAEQXYRQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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